molecular formula C23H17FN2O3S B14097742 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097742
M. Wt: 420.5 g/mol
InChI Key: PRWYDEZAYWGTKE-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the chromeno-pyrrole structure. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of automated systems to monitor and adjust these parameters would ensure the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets may make it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-phenyl-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to similar compounds, 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C23H17FN2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17FN2O3S/c1-11-7-8-17-16(9-11)20(27)18-19(14-5-4-6-15(24)10-14)26(22(28)21(18)29-17)23-25-12(2)13(3)30-23/h4-10,19H,1-3H3

InChI Key

PRWYDEZAYWGTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=CC=C5)F

Origin of Product

United States

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